(1-Amino-ethyl)-phosphinic acid
Description
Conceptual Framework of α-Amino Acid Analogues and Mimetics
α-Amino acid analogues and mimetics are molecules designed to resemble natural amino acids in structure and/or function. nih.govnih.gov The core principle behind their design is to introduce specific modifications that can enhance therapeutic properties, improve stability, or probe biological mechanisms. These modifications can involve altering the side chain, the backbone, or replacing the carboxylic acid group with other functional groups, such as a phosphinic acid moiety. nih.gov This substitution of the carboxylate group with a phosphonate (B1237965) or phosphinate group is a common strategy in the design of enzyme inhibitors. frontiersin.org By mimicking the natural substrate, these analogues can bind to the active site of an enzyme, often with high affinity and specificity, thereby modulating its activity. nih.gov
Historical Context and Significance of Phosphinic Acid Derivatives
The study of phosphinic acid derivatives has a rich history rooted in the development of organophosphorus chemistry. nih.gov Initially explored for various chemical applications, their potential in medicinal chemistry became increasingly apparent. cd-bioparticles.netnih.gov Researchers recognized that the phosphinic acid group could serve as a stable mimic of the tetrahedral transition state of peptide bond hydrolysis. nih.govresearchgate.net This insight led to the design and synthesis of a wide array of phosphinic acid-based enzyme inhibitors. cd-bioparticles.net These compounds have been investigated for their potential in treating a range of diseases, including those involving metalloproteases and other hydrolases. cd-bioparticles.netontosight.ai The development of synthetic methods, such as the phospha-Mannich reaction, has been crucial in making these valuable compounds more accessible for research. vulcanchem.comrsc.org The historical journey of phosphinic acid derivatives highlights a successful interplay between synthetic chemistry and biological application, leading to potent and selective modulators of enzyme function. nih.gov
Distinction and Comparative Analysis with Phosphonic Acid Analogues
While both phosphinic and phosphonic acid analogues are important classes of amino acid mimics, they possess distinct structural and electronic properties that influence their biological activity.
Structural Differences: The primary distinction lies in the number of acidic protons and the nature of the phosphorus center. Phosphonic acids contain a P(O)(OH)₂ group, making them diacids, whereas phosphinic acids have a P(O)(OH)R group (where R is an organic substituent), rendering them monoacids. nih.gov This difference in acidity and the steric bulk of the phosphorus group can significantly impact how these analogues interact with their biological targets. nih.gov The phosphorus center in both is tetrahedral, a key feature that allows them to mimic the transition state of substrate hydrolysis. nih.govnih.gov
Comparative Analysis:
| Feature | Phosphinic Acid Analogues | Phosphonic Acid Analogues |
| Acidity | Monoacidic nih.gov | Diacidic nih.gov |
| Structure | Tetrahedral phosphorus center with one organic substituent (P-C bond) and one P-H or another P-C bond. cd-bioparticles.net | Tetrahedral phosphorus center with one P-C bond. nih.gov |
| Biological Mimicry | Primarily mimic the tetrahedral transition state of peptide bond hydrolysis. nih.govresearchgate.net | Act as analogues of amino acids and mimics of the transition state in enzymatic reactions involving phosphates or carboxylates. nih.govresearchgate.net |
| Applications | Widely used as inhibitors of metalloproteases and aspartic proteases. cd-bioparticles.netresearchgate.net | Utilized as herbicides, antiviral agents, and for treating bone-related disorders. nih.govresearchgate.net |
The choice between a phosphinic and a phosphonic acid analogue in drug design often depends on the specific enzyme being targeted and the desired properties of the inhibitor. The subtle yet significant differences between these two classes of compounds provide medicinal chemists with a versatile toolkit for developing novel therapeutic agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C2H6NO2P |
|---|---|
Molecular Weight |
107.05 g/mol |
IUPAC Name |
ethanimidoylphosphonous acid |
InChI |
InChI=1S/C2H6NO2P/c1-2(3)6(4)5/h3-5H,1H3 |
InChI Key |
JIMKERQURQBVPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=N)P(O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Amino Ethyl Phosphinic Acid and Its Analogues
Stereoselective Synthesis Approaches
The synthesis of α-amino-C-phosphinic acids and their derivatives with specific stereochemistry is a focal point of research, as the biological activity of these compounds is often dependent on their three-dimensional structure. nih.govnih.gov These methods are designed to control the formation of chiral centers, leading to either diastereomerically or enantiomerically enriched products.
Diastereoselective Synthetic Routes
Diastereoselective synthesis aims to produce a specific diastereomer from a reaction that generates a new chiral center in a molecule that already contains one. A common strategy involves the nucleophilic addition of a phosphorus-containing reagent to a chiral imine.
One notable example is the addition of ethyl phenylphosphinate to N-galactosylaldimines. nih.gov This reaction, catalyzed by tin(IV) chloride (SnCl₄) in tetrahydrofuran (B95107) (THF), yields N-galactosyl α-aminoalkyl-C-phosphinates with good yields and moderate diastereoselectivity. nih.gov The chiral carbohydrate auxiliary (galactosyl group) directs the approach of the nucleophile, favoring the formation of one diastereomer over the other. nih.gov
Another approach involves the reaction of optically pure diethyl (1S,2S)-1-amino-2-vinylcyclopropanephosphonate with various organolithium or Grignard reagents. nih.gov This process allows for the creation of new C-P bonds with stereocontrol, leading to chiral C-phosphinates. nih.govmdpi.com
Table 1: Examples of Diastereoselective Synthesis of α-Amino-C-phosphinate Derivatives
| Chiral Substrate | Phosphorus Reagent | Catalyst/Conditions | Product Type | Yield | Diastereoselectivity | Reference |
|---|---|---|---|---|---|---|
| N-galactosylaldimines | Ethyl phenylphosphinate | SnCl₄, THF, rt | N-galactosyl α-aminoalkyl-C-phosphinates | Good | Moderate | nih.gov |
Table is based on data from the text.
Enantioselective Synthetic Routes
Enantioselective synthesis focuses on the preferential formation of one enantiomer of a chiral product. This is crucial for producing compounds with specific biological activities. thieme-connect.de
A prominent strategy is the nucleophilic addition of phosphinates to chiral N-sulfinylaldimines. nih.govnih.govacs.org For instance, reacting ethyl phenylphosphinate with chiral (S)-N-sulfinylaldimines in toluene (B28343) furnishes (RC,SS)-α-amino-C-phosphinates. nih.gov Subsequent hydrolysis removes the N-sulfinyl auxiliary group to yield the α-amino-C-phosphinic acids in their optically enriched form. nih.govacs.org
The hydrophosphinylation of a chiral Schiff base represents another effective method. The reaction between an N-(R)-α-methylbenzyl Schiff base and a P-chiral (RP)-O-(−)-menthyl phenylphosphinate can produce an optically pure O-menthyl phosphinate after crystallization, demonstrating control over both carbon and phosphorus chiral centers. mdpi.com The first enantioselective synthesis of α-aminophosphinates was achieved through the addition of ethyl phenylphosphinate to chiral imines without the need for a catalyst. researchgate.net
Table 2: Enantioselective Synthesis of α-Amino-C-phosphinic Acids
| Chiral Reagent | Phosphorus Reagent | Conditions | Product | Enantiomeric Excess | Reference |
|---|---|---|---|---|---|
| (S)-N-sulfinylaldimines | Ethyl phenylphosphinate | Toluene, 70 °C, then HCl reflux | (R)-α-amino-C-phosphinic acids | 20%–40% ee | nih.gov |
| N-tert-butanesulfinyl imines | Ethyl diethoxymethylphosphinate | N/A | H-phosphinic acids with amino acid residues | Moderate to high | nih.govacs.org |
Table is based on data from the text.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org This strategy has been successfully applied to the synthesis of α-amino-phosphinic acid analogues.
One method involves the alkylation of a chiral Schiff base formed from the condensation of (+)-ketopinic acid and diethyl aminomethylphosphonate. tandfonline.com The bulky chiral auxiliary directs the approach of the alkylating agent (e.g., benzyl (B1604629) or allyl halides), leading to diethyl (S)-α-amino-α-alkyl phosphonates with high enantiomeric excess after hydrolysis. tandfonline.com
Similarly, chiral auxiliaries like 2-hydroxypinan-3-one can be used to create chiral imines from aminomethylphosphinic acid derivatives. rsc.org Alkylation of these imines with reagents such as benzyl bromide is highly diastereospecific. Subsequent cleavage of the auxiliary provides an asymmetric synthesis of either the (+) or (-) enantiomer of the corresponding α-amino-phosphinic acid, such as the analogue of phenylalanine. rsc.org Oxazolidinones and pseudoephedrine amides are other well-established auxiliaries used in asymmetric alkylation reactions to form chiral amino acids, and these principles can be extended to their phosphinic analogues. wikipedia.org
Table 3: Chiral Auxiliaries in the Synthesis of α-Amino-Phosphinic Acid Derivatives
| Chiral Auxiliary | Substrate | Reaction Type | Key Feature | Reference |
|---|---|---|---|---|
| (+)-Ketopinic acid | Diethyl aminomethylphosphonate | Alkylation | Forms chiral Schiff base, directs alkylation | tandfonline.com |
| 2-Hydroxypinan-3-one | Aminomethylphosphinic acid derivative | Alkylation | Diastereospecific alkylation of the derived imine | rsc.org |
| Pseudoephedrine | Carboxylic acid | Alkylation | Forms chiral amide, directs alkylation via the enolate | wikipedia.org |
Table is based on data from the text.
Classical and Modern Synthetic Techniques
Alongside stereoselective methods, other synthetic techniques offer efficient routes to (1-Amino-ethyl)-phosphinic acid and its derivatives, including one-pot reactions and solid-phase synthesis for constructing larger phosphinopeptides.
"One-Pot" Multicomponent Reactions
The phospha-Mannich reaction is a powerful "one-pot" multicomponent strategy for synthesizing α-aminoalkyl-H-phosphinic acids. rsc.org This reaction involves the condensation of an amine, an aldehyde (or ketone), and a P-H precursor, most commonly hypophosphorous acid (H₃PO₂). rsc.orgvulcanchem.com
This approach is valued for its atom economy and operational simplicity. A typical procedure involves reacting a secondary amine, formaldehyde, and H₃PO₂ in wet acetic acid. rsc.orgvulcanchem.com This method can lead to nearly quantitative yields of the desired aminomethyl-H-phosphinic acids with minimal by-products. rsc.org The success of the reaction is notably dependent on the basicity of the amine; amines with a pKₐ greater than 7–8 tend to give the desired product, while less basic amines can lead to side reactions like reductive N-methylation. rsc.orgvulcanchem.com
Table 4: Phospha-Mannich Reaction for Aminomethyl-H-phosphinic Acids
| Amine | Aldehyde | P-H Precursor | Solvent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Secondary Amine (pKₐ > 7-8) | Formaldehyde | Hypophosphorous acid (H₃PO₂) | Wet Acetic Acid (AcOH) | Aminomethyl-H-phosphinic acid | Nearly quantitative | rsc.org |
Table is based on data from the text.
Solid-Phase Synthesis Strategies for Phosphinopeptides
Solid-phase synthesis provides an efficient platform for the assembly of phosphinopeptides, which are peptide analogues containing a phosphinic acid linkage. This technique is adapted from the well-established solid-phase peptide synthesis (SPPS) methodology. nih.gov
In this strategy, an amino acid or a phosphinic acid building block is first anchored to a solid support, such as a polystyrene or PEGA resin. nih.govcapes.gov.br The peptide chain is then elongated through sequential coupling and deprotection steps. For the incorporation of a this compound analogue, the protected phosphinic acid can be coupled to the resin-bound amino acid (or vice-versa) using standard peptide coupling reagents like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate). capes.gov.br
The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is commonly employed. nih.gov The use of a monobenzyl protecting group for the phosphinic acid moiety is effective in minimizing side reactions like β-elimination during the synthesis. nih.gov After the desired peptide sequence is assembled, the final phosphinopeptide is cleaved from the solid support using a strong acid, such as hydrofluoric acid or a trifluoroacetic acid cocktail. youtube.com
Table 5: Key Steps in Solid-Phase Synthesis of Phosphinopeptides
| Step | Description | Reagents | Reference |
|---|---|---|---|
| 1. Resin Functionalization | Anchoring the first protected amino acid or phosphinic acid to the solid support. | Resin (e.g., PEGA), protected building block | nih.gov |
| 2. Deprotection | Removal of the N-terminal protecting group (e.g., Fmoc). | Piperidine in DMF | nih.gov |
| 3. Coupling | Formation of the peptide or phosphinic amide bond. | Protected building block, Coupling reagent (e.g., BOP, DCC) | capes.gov.bryoutube.com |
| 4. Repetition | Steps 2 and 3 are repeated to build the desired sequence. | N/A | youtube.com |
Table is based on data from the text.
Solution-Phase Synthesis Protocols
The phospha-Mannich reaction is a one-pot synthesis that involves the condensation of a P-H precursor, typically hypophosphorous acid (H₃PO₂), an aldehyde, and an amine. rsc.orgrsc.org This method is highly effective for creating α-aminoalkyl-H-phosphinic acids. rsc.org
A key advancement in this area is the use of wet acetic acid as a solvent, which has been shown to facilitate the reaction, leading to nearly quantitative yields of aminomethyl-H-phosphinic acids with minimal by-products. rsc.org The reaction's success is notably dependent on the basicity of the amine used. Secondary amines with a pKa greater than 7-8 tend to yield the desired product, while less basic amines can lead to side reactions such as reductive N-methylation and the oxidation of hypophosphorous acid to phosphorous acid. rsc.org
The general reaction mechanism is thought to involve the formation of N-hydroxyalkyl intermediates, which are stabilized as acetate (B1210297) esters in the acetic acid medium. These intermediates then undergo nucleophilic attack by the P-H precursor, followed by dehydration to form the crucial P-C bond. rsc.org
Below is a table summarizing the reaction conditions for the synthesis of aminomethyl-H-phosphinic acid derivatives, which are close structural analogues of this compound.
Table 1: Phospha-Mannich Reaction for the Synthesis of Aminomethyl-H-phosphinic Acid Derivatives
| Amine | Aldehyde | P-H Precursor | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Secondary Amines (pKa > 7-8) | Formaldehyde | H₃PO₂ | Wet Acetic Acid | 40 | up to 98 | rsc.org |
| Primary Amines (very basic) | Formaldehyde | H₃PO₂ | Wet Acetic Acid | 40 | Moderate | rsc.org |
| Aniline Derivatives | Substituted Benzaldehydes | Diethyl Phosphite | Solvent-free | Mild | 87-95 | mdpi.com |
| Quinazolinone-based Hydrazides | Aromatic Aldehydes | Diphenyl Phosphite | Acetonitrile | Room Temp | 75-84 | mdpi.com |
Protecting Group Strategies and Deprotection Methodologies
The synthesis of complex molecules like this compound often requires the use of protecting groups to temporarily block reactive functional groups and prevent unwanted side reactions. organic-chemistry.org The selection of appropriate protecting groups for the amino and phosphinic acid moieties, as well as their selective removal, is critical for a successful synthetic strategy.
For the α-amino group, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz) groups are commonly employed. researchgate.net The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under basic and mild acidic conditions, but it can be readily removed with strong acids like trifluoroacetic acid (TFA). jk-sci.comfishersci.co.uk The Z group, introduced via benzyl chloroformate, is stable to a wider range of conditions but is typically cleaved by catalytic hydrogenolysis (e.g., H₂/Pd/C) or strong acids like HBr in acetic acid. researchgate.netcommonorganicchemistry.com
The phosphinic acid group can be protected as an ester, for instance, a benzyl ester, which can be removed by hydrogenolysis. organic-chemistry.org Another strategy involves masking the P-H bond of hypophosphorous acid itself. Reagents like ethyl 1,1-(diethoxyethyl)-H-phosphinate can be used, where the acetal (B89532) functionality acts as a protecting group that can be cleaved under milder acidic conditions than the corresponding phosphinate ester. nih.gov
The choice of protecting groups is often dictated by an "orthogonal" strategy, where one group can be removed selectively in the presence of the other, allowing for sequential chemical transformations. wikipedia.org For example, a Boc-protected amine and a benzyl-protected phosphinic acid can be deprotected in separate steps using acid and hydrogenolysis, respectively.
Table 2: Common Protecting Groups and Deprotection Methods
| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Reference |
|---|---|---|---|---|---|
| Amino | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA), HCl | jk-sci.comfishersci.co.uk |
| Amino | Benzyloxycarbonyl | Z, Cbz | Benzyl chloroformate | H₂/Pd-C, HBr/AcOH | researchgate.netcommonorganicchemistry.com |
| Phosphinic Acid | Benzyl ester | Bn | Benzyl bromide | H₂/Pd-C | organic-chemistry.org |
| Phosphinic Acid | Ethyl ester | Et | - | 1.5 M HCl (reflux) | nih.gov |
| Phosphinic Acid | 1,1-(Diethoxy-ethyl) | - | Triethyl orthoacetate | Mild acid | nih.gov |
Novel Synthetic Methodologies and Future Directions in Chemical Synthesis
While the phospha-Mannich reaction remains a workhorse for the synthesis of α-aminophosphinic acids, research continues to explore novel and more efficient methodologies. Recent developments have focused on asymmetric synthesis, the use of novel catalysts, and greener reaction conditions. nih.govnih.gov
One promising area is the stereoselective synthesis of α-amino-C-phosphinic acids. This has been achieved through the use of chiral imines or chiral catalysts in the hydrophosphinylation of aldimines. nih.gov For example, guanidine-based organocatalysts have shown high efficiency in the enantioselective addition of phosphinates to imines. nih.gov
The development of metal-catalyzed cross-coupling reactions has also opened new avenues for the synthesis of phosphinic acid derivatives. nih.gov Palladium-catalyzed reactions, for instance, have been used for the arylation of H-phosphinates, providing access to a wider range of substituted phosphinic acids. organic-chemistry.org
Future directions in the synthesis of this compound and its analogues are likely to focus on:
Catalytic Enantioselective Methods: Developing more efficient and highly selective catalysts to produce enantiomerically pure compounds, which are often crucial for biological activity. nih.gov
Green Chemistry Approaches: Utilizing solvent-free reaction conditions, microwave assistance, and recyclable catalysts to create more sustainable synthetic processes. mdpi.com
Flow Chemistry: Implementing continuous flow technologies for safer, more scalable, and efficient production.
Biocatalysis: Employing enzymes to catalyze key steps in the synthesis, offering high selectivity and mild reaction conditions. Recent work has demonstrated the use of enzymes for asymmetric Mannich-type reactions to produce unprotected α,β-diamino acids. nih.gov
These advancements will undoubtedly lead to more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and its valuable analogues, paving the way for further exploration of their applications.
Enzymatic Inhibition and Biological Activity of 1 Amino Ethyl Phosphinic Acid Derivatives
Target Enzyme Identification and Characterization
(1-Amino-ethyl)-phosphinic acid and its peptide derivatives have been identified as potent inhibitors of several enzyme classes. Their efficacy is largely attributed to the phosphinic acid group, which serves as a key interacting moiety.
Focus on Proteolytic Enzymes
Phosphinic peptides, which incorporate structures like this compound, are particularly effective as inhibitors of proteolytic enzymes, also known as proteases. nih.gov These enzymes are responsible for breaking down proteins and peptides. The first report of a phosphinic peptide inhibitor dates back to 1984, describing a pseudodipeptide that targeted the aspartyl protease pepsin. nih.govacs.org This initial discovery paved the way for extensive research into this class of compounds as protease inhibitors.
Specificity Towards Zinc Metalloproteases
A primary focus of research on phosphinic peptides has been their potent and often specific inhibition of zinc metalloproteases. nih.govresearchgate.net This large family of enzymes, which utilize a zinc ion in their active site for catalysis, includes numerous validated pharmaceutical targets for diseases like cancer and cardiovascular conditions. nih.gov The phosphinic acid moiety is crucial for this specificity, as it interacts directly with the catalytic zinc ion. researchgate.net
Due to their high affinity and target specificity, phosphinic peptide inhibitors have become invaluable as "tool compounds" in biological and pharmacological studies. nih.govacs.org They have been instrumental in elucidating the structure and function of these enzymes, thereby accelerating rational, structure-based drug discovery. nih.govacs.org
Several key zinc metalloproteases are targeted by derivatives of this compound.
| Target Enzyme | Family/Class | Biological Relevance | Example Inhibitor Mentioned in Research |
| Angiotensin-Converting Enzyme (ACE) | Zinc Metalloprotease | Key component of the renin-angiotensin system, regulating blood pressure. nih.gov | Fosinopril (a phosphinic acid-containing drug). nih.govresearchgate.net |
| Thermolysin | Zinc Metalloprotease | A well-studied bacterial endopeptidase used as a model system. nih.gov | Various phosphinic peptide analogues. nih.gov |
| Astacin (B162394) | Zinc Metalloprotease | A prototype for the astacin family of metalloendopeptidases. nih.gov | Phosphinic peptide complex used to verify the inhibitory mechanism. nih.gov |
| Aminopeptidase (B13392206) N (APN) | M1 Metalloprotease | Removes neutral amino acids from the N-terminus of peptides. nih.gov | Inhibitor PL250 in complex with E. coli APN. nih.gov |
| Carboxypeptidase B (CPB) | Zinc Metalloprotease | Removes basic residues from the C-terminus of peptides; involved in fibrinolysis. nih.gov | Inhibitor EF6265. nih.gov |
| Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) | M1 Aminopeptidase | Trims peptides for antigen presentation in the immune system. ucl.ac.uk | DG013A, a phosphinic acid tripeptide mimetic. ucl.ac.uk |
Interaction with Other Classes of Enzymes
While renowned for their activity against zinc metalloproteases, this compound and its analogues can also inhibit other types of enzymes.
One notable example is D-alanyl-D-alanine ligase , an ATP-dependent enzyme found in bacteria. An aminoalkyl dipeptide analogue containing a phosphinate group was found to be a slow-binding inhibitor of this enzyme from Salmonella typhimurium. nih.gov The inhibition mechanism involves the phosphorylation of the enzyme-bound inhibitor by ATP, forming a stable adduct. nih.gov
Furthermore, the simple alanine (B10760859) analogue, this compound, has been shown to indirectly inhibit the pyruvate (B1213749) dehydrogenase complex . nih.gov In biological systems, it can undergo transamination to form acetylphosphinate. This metabolite then acts as a potent, time-dependent inhibitor of the pyruvate dehydrogenase complex, a crucial enzyme in central metabolism. nih.gov
Mechanism of Enzyme Inhibition
The inhibitory power of this compound derivatives against their target enzymes, particularly zinc metalloproteases, stems from their ability to mimic the natural process of peptide bond hydrolysis.
Transition State Mimicry (Tetrahedral Geometry)
Phosphinic peptides are designed as mechanism-based, transition-state analogue inhibitors. nih.govacs.orgresearchgate.net During the enzymatic cleavage of a peptide bond, a high-energy, unstable tetrahedral intermediate is formed. The phosphinic acid group within the inhibitor is chemically stable but possesses an optimal tetrahedral geometry that closely resembles this transition state. researchgate.net By mimicking this structure, the inhibitor can bind to the enzyme's active site with much higher affinity than the actual substrate, effectively blocking the enzyme's catalytic activity. researchgate.netnih.gov
Coordination Chemistry with Metal Centers (e.g., Zn²⁺)
In the case of zinc metalloproteases, the inhibition is further stabilized by strong interactions between the phosphinic acid moiety and the essential zinc ion (Zn²⁺) in the enzyme's active site. researchgate.net The phosphinic oxyanion coordinates directly with the catalytic Zn²⁺ ion. researchgate.net This ionic interaction, combined with the substrate-like binding of the inhibitor's pseudopeptide backbone within the enzyme's active site grooves, leads to potent and selective inhibition. nih.govresearchgate.net X-ray crystallography studies of enzyme-inhibitor complexes have confirmed this binding mode, showing the phosphinic acid group chelating the zinc ion, thus providing a structural basis for their high potency. nih.govnih.gov
Role of Non-Covalent Interactions in Enzyme-Inhibitor Binding
The binding of this compound derivatives to an enzyme's active site is a complex process governed by a network of non-covalent interactions. These interactions, while weaker than covalent bonds, collectively contribute to the high affinity and specificity of the inhibitor. libretexts.org The phosphinate group itself is a critical anchor, capable of forming strong electrostatic interactions and hydrogen bonds.
For instance, in the inhibition of alanine racemase by the related compound (1-aminoethyl)phosphonate, the phosphonate (B1237965) group is thought to interact with key catalytic residues within the active site, making them unavailable for the catalytic reaction. tandfonline.com This type of interaction is crucial for the inhibitor's effectiveness. Similarly, phosphinate inhibitors of metalloproteases utilize the phosphinate moiety to coordinate with the essential metal ions (often zinc) in the active site, a key interaction that mimics the tetrahedral intermediate of peptide hydrolysis. nih.govontosight.aiontosight.ai
Kinetic Characterization of Enzyme Inhibition
Kinetic studies are fundamental to understanding the mechanism and potency of enzyme inhibitors. By analyzing the rates of enzymatic reactions in the presence of varying concentrations of an inhibitor, key parameters that define the inhibitor's behavior can be determined. nih.govmdpi.com
The potency of an inhibitor is quantified by its inhibition constant (Kᵢ) and its half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. nih.gov The Kᵢ value is a more fundamental measure of the inhibitor's affinity for the enzyme. nih.gov
Derivatives of this compound have shown a wide range of inhibitory potencies against different enzymes. For example, acetylphosphinate, a metabolic product of this compound, is a powerful inhibitor of the pyruvate dehydrogenase complex, exhibiting a Kᵢ value of less than 1 µM. nih.govnih.gov In contrast, certain phosphinate inhibitors designed for the MurD enzyme showed IC₅₀ values around 100 µM. nih.gov This variation highlights how structural modifications to the core this compound scaffold can be tailored to achieve high potency against specific enzyme targets.
Table 1: Inhibition Constants for this compound Derivatives and Related Compounds
| Inhibitor | Target Enzyme | Inhibition Constant |
| Acetylphosphinate | Pyruvate Dehydrogenase (E. coli) | Kᵢ = 0.21 µM nih.gov |
| Acetylphosphinate | Pyruvate Dehydrogenase (Human) | Kᵢ < 1 µM nih.gov |
| Phosphinate Derivatives | MurD (E. coli) | IC₅₀ ≈ 100 µM nih.gov |
| Compound 3 (Phosphonate) | N-acetylneuraminate-9-phosphate phosphatase | IC₅₀ = 11 µM nih.gov |
| [(benzylamino)(pyridin-2-yl)methyl]phenylphosphinic acid | Mushroom Tyrosinase | IC₅₀ = 0.3 mM; Kᵢ = 0.076 mM nih.gov |
| L-1-amino-2-phenylethylphosphonic acid | L-phenylalanine ammonia-lyase | Kᵢ = 6.5 x 10⁻⁶ M nih.gov |
Enzyme inhibition can be either reversible or irreversible. libretexts.orgyoutube.com Reversible inhibitors bind to the enzyme through non-covalent interactions and can dissociate from the enzyme, allowing it to regain activity. libretexts.orgyoutube.com Irreversible inhibitors typically form a stable, covalent bond with the enzyme, leading to permanent inactivation. libretexts.org
Studies on derivatives of this compound have demonstrated both types of behavior. Acetylphosphinate, the inhibitor of the pyruvate dehydrogenase complex, is characterized as a tight-binding, reversible inhibitor. Its reversibility was confirmed by experiments showing that enzyme activity could be partially recovered after overnight dialysis, which dilutes the inhibitor concentration. nih.gov Similarly, phosphinic acid derivatives targeting tyrosinase have also been identified as reversible inhibitors. nih.gov
Conversely, the inhibition of D-alanyl-D-alanine ligase by an aminoalkylphosphinate analogue in the presence of ATP is exceptionally slow to reverse, with a calculated half-life for the enzyme-inhibitor complex of 17 days, bordering on irreversible behavior. nih.gov Likewise, the inhibition of alanine racemase by (1-aminoethyl)phosphonic acid (Ala-P) is a two-step process where reactivation occurs very slowly, indicating a very stable complex. nih.gov
The interaction between an enzyme and an inhibitor is a dynamic process that can involve conformational changes in both molecules, leading to the formation of a stable complex. Advanced analytical techniques like circular dichroism and nuclear magnetic resonance (NMR) spectroscopy provide insights into these dynamics.
For the inhibition of the pyruvate dehydrogenase complex by acetylphosphinate, the formation of a covalent adduct between the inhibitor and the thiamin diphosphate (B83284) cofactor was confirmed. This process mimics the behavior of the natural substrate and leads to a stable analogue of the catalytic intermediate. The formation of this complex was monitored by the appearance of a specific signal in the circular dichroism spectrum. nih.gov
In the case of alanine racemase, solid-state NMR spectroscopy was instrumental in demonstrating that the inhibitor (1-aminoethyl)phosphonic acid forms a protonated aldimine linkage with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in the enzyme's active site. nih.gov For D-alanyl-D-alanine ligase, rotational resonance NMR revealed that the phosphinate inhibitor is phosphorylated by ATP, forming a stable P-O-P adduct within the active site, which accounts for the slow-binding inhibition. nih.gov Furthermore, NMR studies on an N-acetylneuraminate-9-phosphate phosphatase-inhibitor complex suggested a highly dynamic process occurring in the active site, indicating that the enzyme-inhibitor complex is not a rigid structure. nih.gov
Structure Activity Relationship Sar of 1 Amino Ethyl Phosphinic Acid and Derivatives
Impact of Stereochemistry on Biological Activity
The stereochemistry at the α-carbon of (1-Amino-ethyl)-phosphinic acid and its derivatives plays a pivotal role in their biological activity. The specific spatial arrangement of the substituents around the chiral center significantly influences the binding affinity and inhibitory potency of these compounds towards their target enzymes.
Research has demonstrated that the biological activity of aminophosphonic acid derivatives can be highly dependent on the absolute configuration of the α-carbon atom. For instance, in the case of phosphonic acid analogs of leucine (B10760876), the L-analog (R-isomer) exhibited significantly higher inhibitory potency against meningococcal and human aminopeptidases compared to its D-enantiomer (S-isomer), with a difference of approximately two orders of magnitude. This pronounced stereoselectivity suggests that the enzyme's active site has a specific topographical preference for one enantiomer over the other.
However, the degree of stereodiscrimination can vary depending on the specific enzyme and the nature of the amino acid side chain. For example, while the activity of leucine phosphonic acid was highly dependent on stereochemistry for some aminopeptidases, this was not the case for S. saprophyticus aminopeptidase (B13392206) (SsAPN), where the binding was weaker and less stereospecific. Interestingly, for the phosphonic acid analog of homophenylalanine, the inhibitory potency towards N. meningitidis aminopeptidase (NmAPN) was found to be independent of the stereochemical arrangement, with both the L-enantiomer and the racemic mixture showing similar activity. This suggests that the flexible 2-phenylethyl side chain of homophenylalanine is well-accommodated within the S1 cavity of the enzyme, making the absolute configuration less critical for binding.
The importance of stereochemistry extends to more complex phosphinic pseudopeptides. The design and synthesis of these molecules often require careful control of the stereochemistry at multiple chiral centers to achieve optimal interaction with the target enzyme's active site. Molecular modeling studies have been instrumental in understanding the structural and stereochemical requirements for efficient enzyme inhibition, revealing how specific stereoisomers can lead to covalent irreversible binding and enzyme inactivation.
The following table summarizes the impact of stereochemistry on the inhibitory activity of selected aminophosphonic acid analogs against different aminopeptidases.
| Compound | Enantiomer | Target Enzyme | Inhibitory Activity (Ki) | Reference |
| Leucine Phosphonic Acid | L-analog (R-isomer) | NmAPN | 1.92 µM | |
| Leucine Phosphonic Acid | D-enantiomer (S-isomer) | NmAPN | ~200 µM | |
| Leucine Phosphonic Acid | L-analog (R-isomer) | HsAPN | 2.62 µM | |
| Leucine Phosphonic Acid | D-enantiomer (S-isomer) | HsAPN | ~260 µM | |
| Homophenylalanine Phosphonic Acid | L-enantiomer (R-isomer) | NmAPN | 0.97 µM | |
| Homophenylalanine Phosphonic Acid | Racemic mixture | NmAPN | 0.97 µM | |
| Homophenylalanine Phosphonic Acid | L-enantiomer | Human APN | 230 nM | |
| Homophenylalanine Phosphonic Acid | Racemic mixture | Human APN | 790 nM |
Modification of the Amino and Phosphinic Acid Moieties
Modifications to the amino and phosphinic acid moieties of this compound are crucial for fine-tuning its biological activity and selectivity. These changes can significantly impact the compound's interaction with the active site of target enzymes.
Substituent Effects on the α-Carbon
Substituents on the α-carbon of this compound and its analogs play a significant role in determining their binding affinity and specificity for target enzymes. The nature of the α-substituent directly influences how the inhibitor fits into the S1 pocket of the enzyme.
The introduction of a cationic α-NH3+ group has been shown to decrease the pKa of the α-carbon, making it more acidic. This effect is even more pronounced with an α-NMe3+ substituent. The increased acidity can be a critical factor in the mechanism of action of these compounds as enzyme inhibitors.
The size and nature of the side chain at the α-carbon are also critical. For instance, the flexible 2-phenylethyl side chain of homophenylalanine phosphonic acid is well-accommodated within the S1 cavity of certain aminopeptidases, leading to potent inhibition. However, increasing the size of hydrophobic fragments at the P1 position by substituting with a 3,5-dimethylphenyl group was found to be detrimental to inhibitory activity.
Conformational Analysis and its Correlation with Biological Activity
Conformational analysis of these phosphinic acid derivatives involves the study of the different spatial arrangements of atoms that result from rotation about single bonds. The key dihedral angles, such as the one defining the relative orientation of the amino and phosphinic acid groups (P-C-C-N), play a pivotal role in dictating the molecule's preferred shape. This conformation, in turn, influences how well the molecule can interact with the amino acid residues in the active site of an enzyme.
Research into the mechanism of action of these compounds has provided significant insights into the importance of their conformation. For instance, (1-Aminoethyl)phosphonic acid (Ala-P), a closely related phosphonic acid analogue, is known to inhibit alanine (B10760859) racemase. Solid-state Nuclear Magnetic Resonance (NMR) studies have been instrumental in elucidating the structure of the enzyme-inhibitor complex. These studies have shown that the inhibition proceeds through the formation of a protonated aldimine linkage between the inhibitor and the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor of the enzyme. nih.gov This demonstrates that the inhibitor must adopt a specific conformation within the active site to allow for this covalent bond to form.
Furthermore, the H-phosphinic group is considered a bioisostere of the carboxylic group, in part due to its flattened tetrahedral geometry. nih.gov This structural mimicry allows these compounds to be recognized by enzymes that normally bind amino acids. However, the tetrahedral nature of the phosphinic acid group, as opposed to the planar carboxylic acid group, introduces different conformational possibilities and constraints that can be exploited in drug design.
In the case of D-alanyl-D-alanine ligase, phosphinic acid dipeptide analogues have been shown to be potent, essentially irreversible inhibitors. nih.gov The proposed mechanism of inhibition involves an ATP-dependent phosphorylation of the inhibitor within the enzyme's active site. nih.gov This formation of a phosphorylated adduct represents a specific conformational state that is responsible for the potent inhibition.
Molecular modeling and computational studies are also key tools in understanding the conformational preferences of these inhibitors and how they correlate with biological activity. For some enzyme inhibitors, targeting a specific dihedral angle has been a successful strategy in designing potent and selective compounds. While detailed public data on the systematic conformational analysis of this compound itself is limited, the principles derived from related compounds underscore the importance of conformational control in achieving desired biological activity.
The following table presents data on the inhibitory activity of a series of phosphinic acid dipeptide analogues against D-Ala-D-Ala ligase, illustrating the structure-activity relationship within this class of compounds.
| Compound Number | R1 Group | R2 Group | Antibacterial Activity (MIC, μg/mL) |
| 1 | CH3 | H | >128 |
| 2 | CH3 | CH3 | 64-128 |
| 3e | CH3 | CH2S(O)CH3 | 4-128 |
| 12b | CH3 | n-propyl | 16->128 |
Data sourced from studies on phosphinic acid dipeptide analogues as inhibitors of D-Ala-D-Ala ligase. The antibacterial activity is presented as a range of Minimum Inhibitory Concentrations (MICs) against a panel of bacterial organisms. nih.gov
This data highlights how modifications to the structure of the phosphinic acid inhibitor, which in turn influence its conformational possibilities and interactions with the enzyme, can significantly impact its biological activity.
Derivatives and Analogues of 1 Amino Ethyl Phosphinic Acid
Design and Synthesis of Phosphinic Pseudopeptide Libraries
The design and synthesis of phosphinic pseudopeptide libraries represent a strategic approach to discover novel bioactive molecules. These libraries are collections of structurally related compounds where a peptide bond is replaced by a phosphinic acid linkage, mimicking the tetrahedral transition state of peptide bond hydrolysis. This feature makes them potent inhibitors of metalloproteases.
The synthesis of these libraries often employs solid-phase techniques, which allow for the systematic variation of amino acid side chains and the phosphinic acid itself. wustl.edu A common strategy involves the preparation of a phosphinic acid-containing pseudo-dipeptide building block, which is then incorporated into a growing peptide chain using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. wustl.edu For instance, the building block Fmoc(R,S)AlaΨ[P(O,OCH3)CH2]Gly-OH can be used to introduce the (1-amino-ethyl)-phosphinic acid mimic into a peptide sequence. wustl.edu
Key synthetic methodologies for constructing the phosphinic dipeptide core include:
Michael-type Addition: This involves the addition of a substituted bis(trimethylsilyl)phosphonite to an acrylate (B77674) derivative to form the crucial P-C bond. wustl.edu
Three-Component Condensation: Aldehydes, carbamates (like benzyl (B1604629) carbamate), and a phosphonous acid derivative can be condensed to form phosphinic dipeptides. nih.gov This method offers a more direct route to structurally diverse products. nih.gov
Alkylation of Aminomethylphosphinate Synthons: A protected aminomethylphosphinic acid can be alkylated to introduce various side chains, providing a versatile route to analogues of different α-amino acids. rsc.org
The diversity of these libraries is further expanded by varying the peptide linkages between two embedded phosphinic acid groups, which can influence metal binding affinities and selectivities. wustl.edu For example, pseudo-peptides containing two phosphinic acid groups have shown high affinity and selectivity for Fe(III) ions. wustl.edu
Incorporation into Peptidomimetic Structures
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov this compound and its derivatives are valuable building blocks for creating peptidomimetics due to their ability to act as transition-state analogues for proteases. nih.gov
The incorporation of a phosphinic acid moiety into a peptide backbone replaces a scissile amide bond, effectively creating a non-hydrolyzable mimic of the tetrahedral intermediate formed during peptide cleavage by metalloproteases. nih.gov This structural mimicry leads to tight binding and potent inhibition of these enzymes.
Synthetic strategies for incorporating these phosphinic units into peptidomimetic structures often involve the coupling of pre-formed phosphinic dipeptide analogues with other amino acids or peptide fragments. nih.gov Both solution-phase and solid-phase peptide synthesis techniques are utilized for this purpose. The choice of protecting groups for the phosphinic acid and the amino group is crucial for a successful synthesis.
The resulting phosphinic peptidomimetics have been extensively studied as inhibitors of various metalloproteases, including aminopeptidases and carboxypeptidases. nih.gov The structural diversity achievable through different synthetic routes allows for the fine-tuning of inhibitory potency and selectivity.
Development of Conformationally Constrained Analogues
To enhance the binding affinity and selectivity of phosphinic acid-based inhibitors, researchers have focused on developing conformationally constrained analogues. By restricting the flexibility of the molecule, it can be pre-organized into a bioactive conformation that fits more precisely into the active site of the target enzyme.
One approach to introduce conformational constraints is through cyclization. Intramolecular reactions can be employed to create cyclic structures that lock the backbone and side chains into specific orientations. For example, an intramolecular amidoalkylation reaction has been used to obtain P1 constrained peptidomimetics. nih.gov
Another strategy involves the synthesis of analogues with rigid structural elements. This can include the incorporation of cyclic amino acids or the use of chiral auxiliaries during synthesis to control the stereochemistry of the molecule. nih.gov For instance, the diastereospecific alkylation of an imine derived from a chiral auxiliary can lead to the asymmetric synthesis of phenylalanine analogues with a defined stereochemistry. rsc.org The stereoselective synthesis of α-amino-C-phosphinic acids has been achieved through the addition of phosphinates to chiral imines. nih.gov
These conformationally constrained analogues often exhibit improved biological activity and selectivity compared to their more flexible counterparts, highlighting the importance of structural rigidity in inhibitor design.
Prodrug Strategies for Enhanced Delivery in Research Models
Despite their potential as therapeutic agents, phosphinic acid derivatives often face challenges with cell permeability and oral bioavailability due to the presence of the charged phosphinic acid group at physiological pH. nih.gov To overcome these limitations, prodrug strategies are employed. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body.
For phosphonic acids, a common prodrug approach involves masking the acidic phosphonate (B1237965) group with a promoiety that is cleaved enzymatically or chemically in vivo. nih.gov This strategy increases the lipophilicity of the compound, facilitating its passage across cell membranes.
Amino acids are frequently used as promoieties in prodrug design. mdpi.com The amino acid can be attached to the phosphinic acid via an ester or an amide linkage. nih.gov These amino acid-based prodrugs can leverage amino acid transporters for improved absorption. mdpi.com The "ProTide" approach, which involves creating a phosphoramidate (B1195095) by linking an amino acid to the phosphorus center, has been particularly successful for nucleoside phosphonates and serves as a model for phosphinic acid prodrugs. nih.gov
Another strategy involves the formation of acyclic phosphonate monoesters or cyclic phosphonate esters. nih.gov For example, the hydroxyl group present in some acyclic nucleoside phosphonates can be used to form a cyclic ester with the phosphonic acid, and the remaining acidic proton can be masked with an amino acid. nih.gov
The design of these prodrugs is a multi-parameter optimization process, where the choice of the promoiety, the type of linkage, and the stereochemistry of the amino acid can all be tuned to achieve the desired pharmacokinetic profile. nih.gov
Biochemical and Biophysical Evaluation of 1 Amino Ethyl Phosphinic Acid Interactions
Enzyme-Ligand Binding Studies (In Vitro)
Direct measurement of the binding affinity between an inhibitor and its target enzyme is crucial for understanding its potency and mechanism. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide quantitative data on these interactions in real-time without the need for labels.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com This allows for the determination of key thermodynamic parameters of the interaction, including the binding affinity (Ka), dissociation constant (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the reaction in a single experiment. harvard.edunih.gov
The process involves titrating the ligand, in this case, (1-Amino-ethyl)-phosphinic acid, into a sample cell containing the target enzyme. malvernpanalytical.com The resulting heat changes are measured by a highly sensitive calorimeter. malvernpanalytical.com The data generated provides a complete thermodynamic profile of the binding interaction. For high-affinity ligands, where direct measurement might be difficult, displacement titrations can be employed. researchgate.net This method involves pre-mixing the target protein with a weaker, competitive ligand to lower the apparent affinity of the high-affinity ligand into a measurable range. researchgate.net
While specific ITC data for the direct binding of this compound is not extensively documented in the reviewed literature, the technique is widely applied to characterize the binding of similar phosphinic acid-based inhibitors to their enzyme targets, such as M1-aminopeptidases. malvernpanalytical.comnih.gov
Table 1: Key Thermodynamic Parameters Determined by ITC
| Parameter | Description |
|---|---|
| Binding Affinity (Ka) | The equilibrium constant for the binding reaction. |
| Dissociation Constant (KD) | The inverse of the binding affinity (1/Ka). |
| Enthalpy (ΔH) | The heat change associated with the binding event. |
| Entropy (ΔS) | The change in disorder of the system upon binding. |
| Stoichiometry (n) | The ratio of ligand to protein in the complex. |
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is another label-free optical technique used to monitor biomolecular interactions in real time. nih.govnih.gov SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (e.g., this compound) flows over and binds to a ligand (e.g., a target enzyme) that has been immobilized on the chip. nih.gov
This method provides kinetic data on the interaction, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. SPR is particularly useful for screening potential drug candidates and for studying the binding of small molecules to protein targets. nih.gov The technique has been used to validate the binding of drug candidates identified in high-throughput enzymatic screens and to study drug interactions with membrane surrogates. nih.gov Although specific SPR studies for this compound were not found, its application would be a standard method to evaluate its binding kinetics to target enzymes. nih.govnih.gov
Enzymatic Assays for Activity Profiling
Enzymatic assays are fundamental for determining the inhibitory activity of compounds like this compound. This compound, an analogue of the amino acid alanine (B10760859), has been shown to inhibit several enzymes. nih.gov
Research has demonstrated that this compound can act as a pro-inhibitor. nih.gov In certain biological systems, it undergoes transamination to form acetylphosphinate. nih.gov This metabolite, acetylphosphinate, is a potent, time-dependent inhibitor of the pyruvate (B1213749) dehydrogenase complex, an essential enzyme in central metabolism. nih.gov The inhibition requires the presence of the cofactor thiamin pyrophosphate. nih.gov
Furthermore, analogues of this compound have shown significant inhibitory activity against other enzymes. For example, a dipeptide analogue, [1(S)-aminoethyl][2-carboxy-2(R)-methyl-1-ethyl]phosphinic acid, is a slow-binding, ATP-dependent inhibitor of D-alanyl-D-alanine ligase from Salmonella typhimurium, with a very long enzyme-inhibitor half-life of 17 days. nih.govacs.org Other phosphinic peptides have been identified as potent inhibitors of various aminopeptidases, including human alanyl aminopeptidase (B13392206) (APN), with inhibition constants in the nanomolar range. nih.govnih.govmdpi.com
Table 2: Enzyme Inhibition Profile for this compound and its Analogues
| Compound/Analogue | Target Enzyme | Inhibition Details | Reference |
|---|---|---|---|
| This compound | Pyruvate Dehydrogenase Complex | Inhibited in vitro after conversion to acetylphosphinate. | nih.gov |
| [1(S)-aminoethyl][2-carboxy-2(R)-methyl-1-ethyl]phosphinic acid | D-alanyl-D-alanine ligase | Slow-binding, ATP-dependent inhibitor. | nih.gov |
| Phosphinic Dipeptide Analogues | Neutral Aminopeptidases (e.g., hAPN) | Potent, transition-state inhibitors with Ki values in the nanomolar range. | nih.gov |
Crystallographic Studies of Enzyme-Inhibitor Complexes
X-ray crystallography provides high-resolution, three-dimensional structures of enzyme-inhibitor complexes, offering a detailed view of the binding interactions at the atomic level. This information is invaluable for understanding the mechanism of inhibition and for guiding the rational design of more potent and selective inhibitors. nih.gov
Structural Basis of Inhibition
The inhibitory action of phosphinic acid-containing peptides stems from their ability to mimic the tetrahedral transition state of peptide bond hydrolysis. acs.org The phosphinate group is structurally and electronically similar to the high-energy gem-diolate intermediate formed during the enzymatic reaction. nih.gov When bound in the active site, the phosphinate group coordinates with the catalytic metal ion (often zinc in metalloproteases), effectively blocking the enzyme's catalytic activity. acs.orgnih.gov
Solid-state NMR studies on the complex between a D-Ala-D-Ala ligase and a this compound analogue revealed that the mechanism of inactivation involves the phosphorylation of the enzyme-bound inhibitor by ATP. nih.gov This forms a stable phosphoryl-phosphinate adduct within the active site, characterized by a P-O-P linkage with a P-P distance of approximately 2.7 Å. nih.gov
Elucidation of Binding Modes
Crystallographic studies of various phosphinic peptide inhibitors complexed with their target enzymes have elucidated common binding features. nih.govnih.gov For instance, the crystal structure of a phosphinic tripeptide mimetic bound to the M1-aminopeptidase ERAP1 shows the phosphinic acid group directly binding the catalytic zinc ion and interacting with a key catalytic tyrosine residue. nih.gov The inhibitor's backbone and side chains form specific interactions with corresponding pockets (S1, S1', etc.) in the enzyme's active site, such as the GAMEN-loop in ERAP1. nih.gov
In many metalloproteases, the binding mode involves the phosphinate oxygen atoms coordinating the zinc ion, while an N-terminal amino group on the inhibitor interacts with a glutamate-rich region of the S1 pocket. nih.gov The specificity of the inhibitor is largely determined by how well its side chains (P1, P1', etc.) fit into the corresponding enzyme binding pockets (S1, S1'). nih.gov These structural insights highlight key interactions and provide a rational basis for designing inhibitors with enhanced specificity and potency. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive technique for probing molecular interactions at an atomic level. It provides detailed information on the structure, dynamics, and binding interfaces of protein-ligand complexes in a solution state that closely mimics physiological conditions. nih.gov For the analysis of interactions involving this compound, NMR offers unique advantages, particularly due to the presence of the phosphorus-31 (³¹P) nucleus, which serves as a sensitive and specific probe. numberanalytics.comwikipedia.org
The fundamental principle of NMR lies in the magnetic properties of atomic nuclei like ¹H, ¹³C, ¹⁵N, and ³¹P. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at characteristic frequencies. These frequencies, or chemical shifts, are exquisitely sensitive to the local electronic environment. nih.gov When this compound binds to a biological target, such as an enzyme, the chemical environments of nuclei in both the ligand and the protein are altered, leading to measurable changes in the NMR spectrum. nih.gov
Several key NMR methods are employed to characterize these interactions:
Chemical Shift Perturbation (CSP): Also known as chemical shift mapping, this is a primary method for identifying a ligand's binding site on a protein and determining the binding affinity. researchgate.netnih.gov In a typical experiment, a series of two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra of an ¹⁵N-labeled protein are recorded during a titration with this compound. nih.gov Residues in the protein's binding pocket that interact with the ligand will experience a change in their local environment, causing their corresponding peaks in the HSQC spectrum to shift. nih.gov By monitoring these perturbations, the binding interface can be mapped onto the protein's structure. nih.gov The magnitude of the shift changes as a function of ligand concentration can be used to calculate the dissociation constant (K_d_), a measure of binding strength. nih.gov
Nuclear Overhauser Effect (NOE): The NOE is a phenomenon that arises from the through-space transfer of nuclear spin polarization between atoms that are close to each other (typically within 5-6 Å). wikipedia.org Transferred NOE (trNOE) experiments are particularly useful for studying the conformation of a small ligand like this compound when it is bound to a large protein. acs.orgnih.gov By observing NOEs between protons on the phosphinic acid and protons on the protein, it is possible to determine the three-dimensional orientation of the ligand within the binding site. wikipedia.orgacs.org
³¹P NMR Spectroscopy: The presence of a phosphorus atom in this compound makes ³¹P NMR a highly valuable tool. numberanalytics.com The ³¹P nucleus is 100% naturally abundant and has a high NMR sensitivity, making it relatively easy to observe. wikipedia.org A ³¹P NMR spectrum provides a direct window into the environment of the phosphinic acid group. A change in the ³¹P chemical shift upon binding can indicate direct interactions, such as hydrogen bonding or coordination to a metal ion in an enzyme's active site. mdpi.com In some cases, the phosphorus of a phosphinate inhibitor can be directly phosphorylated by ATP, leading to a significant shift in the ³¹P signal and the appearance of new signals corresponding to the phosphorylated adduct and ADP. nih.gov
Detailed Research Findings
While specific, comprehensive NMR interaction studies for this compound are not widely published, we can present representative data based on studies of analogous phosphinate inhibitors interacting with target enzymes.
Consider a hypothetical interaction study between this compound and a target enzyme, "Enzyme Z."
A ¹H-¹⁵N HSQC titration would reveal which amino acid residues of Enzyme Z are involved in the binding event. The table below shows plausible chemical shift perturbations for residues located in the active site.
| Residue | Initial Shift (¹H, ¹⁵N) ppm | Final Shift (¹H, ¹⁵N) ppm | Combined Shift Perturbation (Δδ) ppm |
|---|---|---|---|
| Gly75 | (8.41, 110.2) | (8.55, 110.8) | 0.164 |
| Thr76 | (8.15, 114.9) | (8.40, 115.7) | 0.277 |
| Val101 | (7.99, 121.5) | (8.12, 121.9) | 0.142 |
| Arg134 | (8.62, 119.1) | (8.91, 120.1) | 0.324 |
| Ser215 | (8.22, 117.4) | (8.53, 118.5) | 0.346 |
The significant perturbations for residues like Thr76, Arg134, and Ser215 would strongly suggest their direct involvement in binding this compound, likely through hydrogen bonding or electrostatic interactions.
Furthermore, ³¹P NMR would directly report on the state of the inhibitor. The binding event would cause a change in the phosphorus chemical shift and a noticeable increase in the signal's linewidth, reflecting the transition from a small, freely tumbling molecule to a large, protein-bound complex.
| Sample Condition | ³¹P Chemical Shift (ppm) | Linewidth (Hz) |
|---|---|---|
| This compound (Free) | 34.8 | 12 |
| This compound + Enzyme Z | 39.1 | 65 |
The downfield shift from 34.8 ppm to 39.1 ppm upon binding is indicative of a change in the electronic environment around the phosphorus atom, consistent with its engagement in the enzyme's active site. nih.gov The substantial line broadening from 12 Hz to 65 Hz confirms the formation of a stable enzyme-inhibitor complex.
Computational Studies and Molecular Modeling
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor. This method is fundamental in predicting the binding mode of inhibitors like (1-Amino-ethyl)-phosphinic acid within an enzyme's active site.
Detailed insights into the binding of the closely related and well-studied analogue, (1-Amino-ethyl)-phosphonic acid (Ala-P), to alanine (B10760859) racemase from Geobacillus stearothermophilus have been elucidated through high-resolution X-ray crystallography, which serves as the basis and validation for docking simulations. nih.gov These studies reveal that the inhibitor binds covalently to the pyridoxal-5'-phosphate (PLP) cofactor, forming a stable external aldimine. nih.govacs.org
Key interactions observed in the crystal structure, which molecular docking simulations aim to reproduce and predict for analogous compounds, include:
Aldimine Formation: The amino group of the inhibitor forms a Schiff base with the aldehyde group of the PLP cofactor. acs.org
Phosphonate (B1237965)/Phosphinate Interactions: The phosphonate oxygens of Ala-P are stabilized by hydrogen bonds with several active site residues. nih.gov These interactions are critical for the compound's inhibitory potency.
Conformational Changes: Upon binding, the PLP-inhibitor complex tilts significantly compared to the internal aldimine (formed between PLP and a lysine (B10760008) residue of the enzyme), which repositions the inhibitor within the active site. nih.gov
Molecular docking simulations for novel phosphinate or phosphonate analogues would typically use the known crystal structure of the enzyme (e.g., PDB code: 1SFT) as the receptor target. The simulations would predict the binding affinity and pose of the new compounds, allowing for a preliminary assessment of their potential as inhibitors. The scoring functions in docking software estimate the free energy of binding, helping to prioritize compounds for synthesis and further testing. The primary reason for the potent inhibition by Ala-P is that the formation of the external aldimine places the phosphonate group in a position where it interacts with key catalytic residues, making them unavailable for the racemization reaction. nih.govacs.org Furthermore, the geometry of this stable aldimine is not suitable for the necessary Cα proton abstraction, effectively halting the catalytic cycle. nih.govacs.org
| Interaction Type | Interacting Groups | Key Residues Involved (in G. stearothermophilus AlaR) | Significance |
| Covalent Bond | Inhibitor Amino Group & PLP Aldehyde | Lys39 (originally forming internal aldimine) | Forms a stable external aldimine, trapping the enzyme. nih.govacs.org |
| Hydrogen Bonding | Phosphonate/Phosphinate Oxygens | Four amino acid residues and two water molecules | Stabilizes the inhibitor in the active site and orients it for potent inhibition. nih.gov |
| Steric Hindrance | PLP-Inhibitor Complex | Active site pocket | The resulting aldimine is inappropriately aligned for catalysis. acs.org |
Molecular Dynamics Simulations of Enzyme-Inhibitor Complexes
Molecular Dynamics (MD) simulations provide a dynamic view of the enzyme-inhibitor complex, complementing the static picture offered by docking or crystallography. These simulations model the atomic movements over time, offering insights into the stability of the complex, the role of solvent molecules, and the flexibility of the active site.
While specific MD simulations for the this compound-alanine racemase complex are not widely documented, simulations on the alanine racemase (AlaR) dimer from Bacillus stearothermophilus with its natural substrate (D-alanine) and a non-covalent inhibitor (propionate) have provided valuable information applicable to phosphinate inhibitors. nih.govresearchgate.net
Key findings from these MD simulations include:
Active Site Stability: The active site demonstrates greater stability when the substrate is bound compared to a simple non-covalent inhibitor. nih.gov This suggests that the covalent and extensive hydrogen-bonding network formed by this compound would create a highly stable and long-lasting inhibited complex, consistent with experimental observations of time-dependent inactivation. nih.govacs.org
Role of Key Residues: The simulations support the proposed catalytic mechanism where residues Tyr265' and Lys39 are crucial for proton exchange. nih.gov The binding of a phosphinate inhibitor, as seen in crystal structures, sequesters these residues, and MD simulations can explore the energetic consequences of this sequestration. nih.govacs.org
Structurally Conserved Water Molecule: A significant discovery from MD simulations was the identification of a structurally important water molecule that bridges both active sites of the AlaR dimer and remains in contact with the bound ligand (substrate or inhibitor). nih.govresearchgate.net This water molecule exhibits very low mobility, suggesting it plays a key role in the enzyme's structure or function. nih.gov This finding is critical for drug design, as new inhibitors could be designed to either displace this water molecule to gain entropy or incorporate it as a bridging group to enhance binding affinity. nih.gov
| Simulation Finding | Implication for this compound Inhibition | Source |
| Active site is more stabilized with substrate vs. simple inhibitor. | The covalent and multi-point binding of the phosphinate inhibitor likely leads to an even more stable, long-lived inhibited state. | nih.gov |
| Identification of a low-mobility structural water molecule in the active site. | This water molecule presents a new target for rational drug design, where inhibitors can be modified to interact with or displace it. | nih.govresearchgate.net |
| Dynamic confirmation of the roles of catalytic residues (Tyr265', Lys39). | Confirms that the inhibitor's mode of action, which involves tying up these residues, is effective at shutting down catalysis. | nih.gov |
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Reaction Mechanisms
To understand the chemical reactions within an enzyme active site, such as the formation of the aldimine with this compound or the subsequent steps (or lack thereof), a higher level of theory is required than that provided by classical molecular mechanics. QM/MM methods offer a solution by treating the chemically active region (e.g., the inhibitor and key active site residues) with quantum mechanics, while the rest of the protein and solvent are treated with the computationally less expensive molecular mechanics. nih.gov
QM/MM simulations are ideally suited to investigate the mechanism of inhibition of alanine racemase by this compound. While specific QM/MM studies on this exact complex are limited, the methodology has been applied to numerous similar enzymatic reactions, such as those involving phosphate (B84403) transfer or PLP-dependent enzymes. researchgate.netscispace.comrsc.org
A QM/MM study on alanine racemase with its natural substrate has been used to investigate the enhancement of carbon acidity of the amino acid by the PLP cofactor. researchgate.net For an inhibitor like this compound, QM/MM calculations could be used to:
Calculate Reaction Energy Profiles: Determine the energetic barriers for the steps in the inhibition process, including the formation of the external aldimine.
Analyze Transition States: Elucidate the structure of the transition state for aldimine formation.
Explain Inhibition Potency: Computationally explain why the formed PLP-inhibitor aldimine is so stable and why the subsequent catalytic steps, such as Cα proton abstraction, are disfavored. This could involve calculating the energy barrier for proton abstraction from the inhibitor, which is expected to be significantly higher than for the natural substrate, confirming the hypothesis from crystallography. nih.govacs.org
Investigate Different Mechanisms: Compare the energetics of concerted versus stepwise mechanisms for the inhibition reaction. nih.govacs.org
By modeling the electronic rearrangements during the reaction, QM/MM provides a level of detail that is unattainable with purely classical methods, offering a precise understanding of why this compound is an effective inactivator.
Ligand-Based and Structure-Based Drug Design Principles (Conceptual)
The development of new inhibitors based on the this compound scaffold can be guided by both ligand-based and structure-based drug design principles.
Ligand-Based Drug Design: This approach uses knowledge of known active molecules (ligands) to develop a pharmacophore model, which defines the essential structural features required for biological activity. In the case of alanine racemase inhibitors, a pharmacophore model based on this compound and its analogues would include:
A primary amino group for the formation of the crucial aldimine with PLP.
A phosphorus acid group (phosphinate or phosphonate) to mimic the carboxylate of alanine and form key hydrogen bonds in the active site.
A specific stereochemistry at the α-carbon, as enzyme activity is often stereospecific.
Researchers have synthesized and tested various derivatives of (1-aminoethyl)phosphonate, such as fluorinated analogues, to probe the structure-activity relationship (SAR). nih.gov These studies, which systematically modify the ligand's structure and measure the effect on inhibitory activity, are a cornerstone of ligand-based design.
Structure-Based Drug Design: This method relies on the three-dimensional structure of the target protein, obtained from X-ray crystallography or NMR, and increasingly informed by MD and QM/MM simulations. The detailed structural information of the alanine racemase active site with the inhibitor bound allows for the rational design of new molecules with improved properties. nih.govacs.org
Key principles for structure-based design targeting alanine racemase include:
Mimicking the Transition State: The phosphinate group is an excellent mimic of the tetrahedral transition state of the peptide bond or the planar carbanionic intermediate of the racemization reaction. nih.gov Designing molecules that are better mimics of this high-energy state can lead to tighter binding inhibitors.
Exploiting Active Site Features: The crystal structure and MD simulations have identified specific interactions and features that can be targeted. nih.govnih.gov For example:
Designing inhibitors with improved hydrogen-bonding capabilities to interact with the residues that stabilize the phosphinate group.
Modifying the inhibitor to interact with or displace the highly stable structural water molecule identified in MD simulations, potentially increasing binding affinity. nih.gov
Introducing moieties that form additional favorable interactions with other regions of the active site pocket to enhance selectivity and potency.
By combining these computational and conceptual frameworks, researchers can move beyond simple analogues and design novel, potent, and selective inhibitors based on the this compound scaffold.
Analytical Methods for Characterization and Quantification in Research
Chromatographic Techniques (HPLC, GC-MS)
Chromatography is a cornerstone for the separation and quantification of (1-Amino-ethyl)-phosphinic acid and its analogs. The choice between liquid and gas chromatography is primarily dictated by the compound's inherent polarity and volatility.
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for analyzing polar, non-volatile compounds like amino phosphinic acids without the need for chemical derivatization. sigmaaldrich.com The separation can be achieved using various modes:
Reversed-Phase (RP) HPLC: While challenging due to the compound's high polarity, RP-HPLC can be used with ion-pairing agents or highly aqueous mobile phases to improve retention on C18 or similar non-polar stationary phases.
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. As an amino acid analog, this compound exists in different ionic states depending on the pH, making IEX a powerful tool for its separation.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular alternative for separating highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and resolving compounds like amino phosphinic acids.
Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those employing teicoplanin, have proven successful in resolving the enantiomers of underivatized amino acids and are thus highly applicable to the direct chiral analysis of this compound by HPLC. sigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and sensitivity but requires the analyte to be volatile and thermally stable. Due to its polar and non-volatile nature, this compound must undergo derivatization prior to GC analysis. This process converts the polar functional groups (amino and phosphinic acid) into less polar, more volatile moieties. Common derivatization strategies used for related amino acids and organophosphorus compounds are applicable here. nih.govresearchgate.net
| Derivatization Reagent | Target Functional Group(s) | Resulting Derivative | Key Advantages | Reference |
| Alkyl Chloroformates (e.g., Ethyl Chloroformate) | Amino, Carboxyl (in related amino acids) | N-alkoxycarbonyl ester | Rapid, one-step reaction in aqueous medium. | nih.govnih.gov |
| Silylating Agents (e.g., TBDMSCl) | Hydroxyl, Amino | tert-Butyldimethylsilyl (TBDMS) ether/amine | Forms stable derivatives, though reaction may require aggressive conditions. | mdpi.com |
| Pentafluorobenzyl Bromide (PFBBr) | Acidic protons | Pentafluorobenzyl (PFB) ester | Creates derivatives with high electron affinity, ideal for sensitive detection by Electron Capture Detection (ECD) or NICI-MS. | mdpi.com |
| Trifluoroacetylacetone (TFAA) | Amino group | N-trifluoroacetyl derivative | Part of a two-stage derivatization, often combined with esterification for full conversion. | researchgate.net |
| This table is interactive. Click on the headers to sort. |
The derivatized analyte can then be separated on a standard non-polar GC column and detected by a mass spectrometer, providing both retention time for quantification and a mass spectrum for identity confirmation. mdpi.com
Mass Spectrometry (MS) for Structure Confirmation and Purity Assessment
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. It is most powerfully applied when coupled with a chromatographic inlet like GC or LC.
When analyzed by GC-MS after derivatization, the resulting mass spectrum provides a molecular ion peak corresponding to the derivatized molecule, along with a characteristic fragmentation pattern. For instance, the ethyl chloroformate derivatives of amino acids typically show an abundant ion corresponding to the loss of the ethoxycarbonyl group ([M-COOC₂H₅]⁺). nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the analysis of the underivatized compound. Using electrospray ionization (ESI), both positive and negative ion modes can be used to detect the molecule.
Positive Ion Mode: The compound can be detected as the protonated molecule, [M+H]⁺.
Negative Ion Mode: The deprotonated molecule, [M-H]⁻, can be observed.
Tandem mass spectrometry (MS/MS) is used to further confirm the structure by selecting the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. For the related compound 1-(Aminoethyl)phosphonic acid (which has a P=O(OH)₂ group instead of a P-H(O)OH group), LC-ESI-MS/MS analysis in negative mode shows a precursor ion at m/z 124, which fragments to produce other ions upon collision. nih.gov A similar approach would yield a distinct fragmentation pattern for this compound, confirming the connectivity of the atoms.
| Ionization Method | Parent Ion (m/z) | Expected Major Fragment Ions | Structural Information Gained |
| ESI (+) | 108.0 ( [M+H]⁺ ) | Loss of H₂O, Loss of NH₃ | Confirms presence of hydroxyl and amino groups. |
| ESI (-) | 106.0 ( [M-H]⁻ ) | Loss of CO₂, Fragmentation of phosphinic group | Confirms presence of acid functionality and phosphorus moiety. |
| EI (after derivatization) | Varies with derivative | Loss of derivatizing group (e.g., -COOC₂H₅), fragments from ethyl backbone | Confirms successful derivatization and basic carbon structure. |
| This table is interactive. Click on the headers to sort. |
Spectroscopic Methods (NMR, IR, UV-Vis)
Spectroscopic methods provide detailed information about the compound's chemical bonds and atomic arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful techniques for unambiguous structure elucidation.
³¹P NMR: This is particularly diagnostic for H-phosphinic acids. Derivatives of this compound show a characteristic chemical shift in the range of δ = 18–22 ppm, which is indicative of the hydrogen atom directly bonded to the phosphorus center. vulcanchem.com
¹H NMR: The proton spectrum would show signals for the ethyl group (a quartet and a doublet), which would exhibit complex splitting due to coupling with each other and with the ³¹P nucleus. Signals for the N-H and P-H protons would also be present.
¹³C NMR: The carbon spectrum would display two signals for the ethyl backbone, with their chemical shifts and splitting patterns providing further confirmation of the structure.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies. For this compound and its derivatives, key absorption bands include:
A strong and sharp absorption band around 2350 cm⁻¹ , which is highly characteristic of the P–H bond stretch. vulcanchem.com
A strong band for the P=O (phosphinyl) group.
Bands corresponding to N-H stretching and bending vibrations from the amino group.
Bands for C-H stretching and bending from the ethyl group.
An absorption at 1650 cm⁻¹ has been noted in derivatives, attributed to a C=N stretch, suggesting potential tautomeric forms or reaction intermediates under certain conditions. vulcanchem.com
UV-Vis Spectroscopy is less informative for this compound in its native state, as it lacks a significant chromophore that absorbs light in the ultraviolet-visible range (200-800 nm). However, derivatization with a UV-active agent can be employed to facilitate detection and quantification using a UV-Vis detector in HPLC.
| Spectroscopic Method | Key Feature | Observed Range/Value | Structural Interpretation | Reference |
| ³¹P NMR | Chemical Shift (δ) | 18–22 ppm | Presence of H-Phosphinic Acid Moiety | vulcanchem.com |
| IR Spectroscopy | P-H Stretch (ν) | ~2350 cm⁻¹ (strong, sharp) | Direct evidence of P-H bond. | vulcanchem.com |
| IR Spectroscopy | C=N Stretch (ν) | ~1650 cm⁻¹ | Observed in some derivatives/intermediates. | vulcanchem.com |
| ¹H NMR | P-H Proton | Variable, coupling to P | Confirms P-H bond. | |
| ¹³C NMR | Ethyl Carbons | Two distinct signals | Confirms carbon backbone. | |
| This table is interactive. Click on the headers to sort. |
Chiral Separation Techniques
The C1 carbon of this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. Distinguishing between these enantiomers is critical in many biological and pharmaceutical contexts. Chiral separation techniques are designed to resolve these racemic mixtures.
Chiral HPLC is the most common approach. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Polysaccharide-based CSPs: Columns with cellulose (B213188) or amylose (B160209) derivatives are widely used for a broad range of chiral compounds, including amino acid esters. yakhak.org
Macrocyclic Glycopeptide CSPs: As mentioned previously, phases like CHIROBIOTIC T (teicoplanin-based) are effective for the direct separation of underivatized amino acid enantiomers and are suitable for this compound. sigmaaldrich.com
Anion-Exchange-Type CSPs: Cinchona alkaloid-based selectors have been successfully used in both HPLC and Capillary Electrochromatography (CEC) to resolve the stereoisomers of chiral phosphinic acid pseudodipeptides, demonstrating their utility for this class of compounds. nih.gov
Capillary Electrochromatography (CEC) is a hybrid technique that combines the high efficiency of capillary electrophoresis with the selectivity of HPLC. A study on phosphinic acid pseudodipeptides showed that CEC on a monolithic silica (B1680970) column modified with a chiral selector provided significantly higher plate numbers and baseline resolution of all four stereoisomers, proving superior to HPLC for that specific, complex separation. nih.gov This indicates CEC is a powerful option for challenging chiral separations of this compound and related structures.
Potential Research Applications As Chemical Probes and Tool Compounds
Use in Elucidating Enzymatic Pathways and Biological Processes
(1-Amino-ethyl)-phosphinic acid and its analogues serve as effective tools for investigating enzymatic pathways due to their ability to act as enzyme inhibitors. ontosight.aitandfonline.com Their structural resemblance to amino acids enables them to bind to the active sites of specific enzymes, thereby providing insights into enzyme-substrate interactions and reaction mechanisms. ontosight.ai
A prominent example of this is the study of alanine (B10760859) racemase, an enzyme crucial for bacterial cell wall synthesis. The (R)-1-aminoethylphosphonic acid enantiomer, a synthetic analogue of L-alanine, acts as a time-dependent inactivator of purified alanine racemases from Gram-positive bacteria. acs.orgnih.gov It forms a stable external aldimine with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor within the enzyme's active site. acs.orgnih.gov This interaction prevents the enzyme from carrying out its normal catalytic function. acs.orgnih.gov X-ray crystallography studies have revealed that the phosphonate (B1237965) group of the inhibitor interacts with key catalytic residues, rendering them unavailable for the catalytic process. acs.orgnih.gov This detailed structural information helps to elucidate the mechanism of enzyme inhibition and the normal catalytic cycle of alanine racemase.
Furthermore, the metabolism of this compound can generate other potent inhibitors. For instance, its transamination product, acetylphosphinate, is a powerful inhibitor of the pyruvate (B1213749) dehydrogenase complex. nih.govnih.gov This complex is a key component in central carbon metabolism. Studying the effects of these compounds helps to understand the metabolic pathways and their regulation. nih.govnih.gov
The table below summarizes the inhibitory action of this compound and its derivatives on specific enzymes.
| Compound | Target Enzyme | Mechanism of Action | Organism/System |
| (R)-1-Aminoethylphosphonic acid | Alanine Racemase | Time-dependent inactivation, formation of a stable external aldimine with PLP cofactor. acs.orgnih.gov | Gram-positive bacteria acs.orgnih.gov |
| This compound | Pyruvate Dehydrogenase Complex (via its metabolite, acetylphosphinate) | Inhibition of the enzyme complex. nih.govnih.gov | Klebsiella pneumoniae, buckwheat hypocotyls nih.govnih.gov |
| Phosphinic acid tripeptide mimetics | M1-aminopeptidases (ERAP1, ERAP2) | Potent inhibition. ucl.ac.uk | Human ucl.ac.uk |
| Homophenylalanine and Phenylalanine phosphonic acid analogues | Alanine Aminopeptidases (hAPN, pAPN) | Submicromolar to micromolar inhibition. mdpi.com | Human, Porcine mdpi.com |
Application in Understanding Disease Mechanisms (Preclinical Models)
The ability of this compound derivatives to inhibit specific enzymes makes them valuable tools in preclinical models for understanding disease mechanisms. By observing the physiological and biochemical consequences of inhibiting a particular enzyme, researchers can infer the role of that enzyme in a disease state.
For instance, phosphinic acid derivatives have been investigated for their potential to inhibit metalloproteases, enzymes implicated in diseases like arthritis and cancer. ontosight.ai Similarly, their interaction with neurotransmitter systems has made them potential tools for studying neurological disorders such as epilepsy and Alzheimer's disease. ontosight.ai
The inhibition of enzymes like endoplasmic reticulum aminopeptidase (B13392206) 1 (ERAP1) by phosphinic acid tripeptide mimetics is another area of active research. ucl.ac.uk ERAP1 is involved in the processing of antigens and has been linked to autoimmune diseases and cancer. ucl.ac.uk While the low cellular permeability of some of these compounds can limit their use as cellular probes, they remain useful for biochemical and crystallographic studies to understand the role of ERAP1 in disease. ucl.ac.uk
Development of New Biochemical Assays
This compound and its analogues can be utilized in the development of new biochemical assays. Their specific and potent inhibition of certain enzymes allows them to be used as positive controls or as tools to validate new assay methods. For example, a well-characterized inhibitor is essential for developing and optimizing an assay to screen for new, unknown inhibitors of the same enzyme.
While direct examples of this compound being used to develop a novel assay are not prevalent in the provided search results, the potent inhibitory activity of phosphinic acid chemotypes against M1-aminopeptidases like APN suggests their utility in biochemical assays. ucl.ac.uk These compounds could be used to establish baseline inhibition, test assay sensitivity, and ensure the assay is measuring the intended enzymatic activity.
As Lead Compounds for Further Drug Discovery Research (Conceptual Basis)
The structural and functional properties of this compound and its derivatives make them attractive lead compounds for drug discovery. xjtlu.edu.cnnih.gov A lead compound is a chemical starting point for the development of a new drug. The phosphinic acid moiety is a key feature that can be modified to improve potency, selectivity, and pharmacokinetic properties. xjtlu.edu.cn
The general strategy involves using the core structure of the phosphinic acid and making targeted chemical modifications to enhance its drug-like properties. scienceopen.com This process, known as lead optimization, can involve:
Structural Simplification: Removing unnecessary parts of the molecule to improve synthetic accessibility and pharmacokinetic profiles. scienceopen.com
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to understand how different functional groups affect biological activity. ucl.ac.uk
The diverse biological activities of phosphinic acid derivatives, including anti-inflammatory, anti-Alzheimer, and antimicrobial effects, highlight their potential as a versatile scaffold in medicinal chemistry. xjtlu.edu.cn Their ability to mimic transition states of enzymatic reactions is a particularly valuable characteristic for designing potent and specific enzyme inhibitors. ucl.ac.uk
The table below outlines the conceptual basis for using this compound derivatives as lead compounds.
| Feature | Rationale for Drug Discovery |
| Structural Analogy to Amino Acids | Allows for targeting of enzymes that process amino acids. ontosight.ai |
| Phosphinic Acid Moiety | Acts as a transition-state analogue, leading to potent enzyme inhibition. ucl.ac.uk |
| Chemical Tractability | The core structure can be readily modified to optimize for potency, selectivity, and pharmacokinetic properties. xjtlu.edu.cnscienceopen.com |
| Broad Biological Activity | Serves as a starting point for developing drugs for a wide range of diseases. xjtlu.edu.cn |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (1-aminoethyl)-phosphinic acid, and what methodological considerations are crucial for minimizing by-products?
- Answer: The most common synthesis involves the phospha-Mannich reaction , where hypophosphorous acid (H₃PO₂) reacts with an aldehyde and a primary amine in acetic acid. Key considerations include:
- Molar ratios : Using equimolar amounts of H₃PO₂ and reactants to suppress bis(1-aminoalkyl)phosphinic acid formation.
- Solvent choice : Acetic acid reduces side reactions compared to aqueous or HCl-rich environments.
- Temperature control : Moderate temperatures (40–60°C) prevent overoxidation to phosphonic acids.
Purification often requires column chromatography or recrystallization due to by-products like (hydroxyalkyl)phosphinic acids .
Q. How does the reducing capacity of (1-aminoethyl)-phosphinic acid compare to parent phosphinic acids, and what experimental methods validate this property?
- Answer: The reducing behavior stems from P–H bonds , similar to hypophosphorous acid (H₃PO₂). Quantitative validation methods include:
- Silver nitrate reduction : Monitoring Ag deposition via gravimetry or UV-Vis spectroscopy (e.g., 4AgNO₃ + H₃PO₂ → 4Ag + H₃PO₄).
- Potentiometric titration : Measuring redox potential shifts under controlled pH.
Comparative studies show alkylamino substituents enhance stability but slightly reduce reducing potency relative to H₃PO₂ .
Q. What spectroscopic techniques are most effective for characterizing (1-aminoethyl)-phosphinic acid, and what structural features do they highlight?
- Answer:
- ³¹P NMR : Identifies phosphorus environments (δ ≈ 10–30 ppm for phosphinic acids).
- IR spectroscopy : Detects P–H stretches (~2350 cm⁻¹) and O–H/N–H bonds.
- X-ray crystallography : Resolves intramolecular hydrogen bonding (e.g., P=O∙∙∙H–N motifs).
- HR-MS : Confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What strategies enable stereoselective synthesis of (1-aminoethyl)-phosphinic acid, and what catalytic systems show promise?
- Answer: Enantioselective synthesis remains challenging but can be approached via:
- Chiral Brønsted acid catalysts : C1-symmetric phosphoric acids (e.g., BINOL derivatives) induce asymmetry during imine phosphorylation.
- Chiral auxiliaries : Temporarily attaching enantiopure groups to the amine precursor.
Recent studies report moderate enantiomeric excess (51–53% ee) using α-hydroxy phosphinic acid catalysts .
Q. How can computational modeling predict the interaction of (1-aminoethyl)-phosphinic acid with biological targets like bacterial urease?
- Answer:
- Docking simulations (AutoDock, Schrödinger): Predict binding poses by analyzing phosphinate-Ni²⁺ coordination in the enzyme active site.
- Molecular dynamics (MD) : Simulate stability of hydrogen bonds with residues (e.g., Ala170, Ala366).
Comparative studies with bis(aminomethyl)phosphinic acid inhibitors (Ki ≈ 108 nM) suggest steric effects from the ethyl group may alter binding affinity .
Q. What are the key challenges in analyzing reaction by-products during (1-aminoethyl)-phosphinic acid synthesis, and how can chromatographic methods be optimized?
- Answer: By-products include phosphonic acids (from P–H oxidation) and bis(1-aminoalkyl)phosphinic acids . Optimization strategies:
- Ion-pair HPLC : Use tetrabutylammonium acetate to improve separation of ionic species.
- Mobile phase pH : Adjust to 3.5–4.5 to suppress ionization of phosphinic/phosphonic acids.
- LC-MS : Coupling with mass spectrometry aids in identifying low-abundance by-products .
Q. How do substituents on the aminoethyl group influence the acid-base behavior and coordination chemistry of (1-aminoethyl)-phosphinic acid?
- Answer: Substituents alter:
- pKa values : Electron-withdrawing groups (e.g., –CF₃) lower the pKa of P–H (measured via potentiometric titration).
- Metal coordination : Bulky substituents hinder chelation with transition metals (e.g., Ni²⁺, Cu²⁺), assessed via UV-Vis and EXAFS spectroscopy.
Comparative studies with methyl vs. phenyl derivatives show enhanced stability but reduced solubility .
Q. What are the documented stability profiles of (1-aminoethyl)-phosphinic acid under varying pH and temperature conditions?
- Answer: Stability assays reveal:
- pH dependence : Degrades rapidly in strong acidic (pH < 2) or alkaline (pH > 10) conditions. Optimal stability at pH 5–7.
- Thermal stability : Decomposes above 80°C, forming phosphonic acids (monitored via TGA and DSC).
Storage recommendations: Lyophilized solids at –20°C or aqueous solutions with 0.1% acetic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
